Food Yellow 3:1

Descripción general

Descripción

Food Yellow 3:1 is an organic compound widely used as a yellow pigment in various industrial applications. It is known for its bright yellow color, good transparency, and solvent resistance. This pigment is commonly used in rubber, plastics, high-grade inks, and paints .

Métodos De Preparación

The preparation of Food Yellow 3:1 involves several synthetic routes. One common method includes the diazotization of 4-aminobenzenesulfonic acid, followed by coupling with 6-hydroxynaphthalene-2-sulfonic acid, and finally converting the product into an aluminum salt . The reaction conditions typically involve the use of nitrosyl sulfuric acid for diazotization and trisodium phosphate for pH adjustment .

Análisis De Reacciones Químicas

Food Yellow 3:1 undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of different oxidation states of the pigment, affecting its color properties.

Reduction: Reduction reactions can alter the pigment’s structure, potentially leading to changes in its color and stability.

Substitution: Substitution reactions can occur at different positions on the aromatic rings, leading to the formation of various derivatives. Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various organic solvents.

Aplicaciones Científicas De Investigación

Food Yellow 3:1 has a wide range of scientific research applications:

Chemistry: It is used as a standard pigment in various chemical analyses and studies.

Biology: The pigment is used in biological staining techniques to highlight specific structures in cells and tissues.

Medicine: It is used in the development of diagnostic tools and imaging agents.

Mecanismo De Acción

The mechanism of action of Food Yellow 3:1 involves the absorption of specific wavelengths of light, resulting in the reflection or transmission of yellow light. This principle is leveraged in the development of advanced colorimetric sensors and optical devices . The molecular targets and pathways involved in this process are primarily related to the pigment’s interaction with light and its subsequent effects on color perception.

Comparación Con Compuestos Similares

Food Yellow 3:1 can be compared with other similar compounds, such as:

C.I. Pigment Yellow 34: Known for its bright yellow color but has higher toxicity and environmental concerns.

C.I. Pigment Red 104: Another pigment with similar applications but different color properties.

C.I. Pigment Yellow 14: A light yellow pigment with good transparency and solvent resistance, used in similar applications. C.I.

Actividad Biológica

Introduction

Food Yellow 3:1, also known as Sunset Yellow FCF (C.I. 15985), is a synthetic dye commonly used in food, pharmaceuticals, and cosmetics. Its chemical structure includes a sulfonic acid group, which enhances its solubility and stability in various formulations. This article explores the biological activity of this compound, focusing on its safety profile, potential health effects, and relevant research findings.

This compound is characterized by the following chemical properties:

- Molecular Formula : C_16H_14N_2Na_2O_7S_2

- CAS Number : 15790-07-5

- Appearance : Orange-yellow powder

- Solubility : Poorly soluble in water but can be dispersed in various media .

| Property | Value |

|---|---|

| Molecular Weight | 402.36 g/mol |

| Melting Point | Decomposes before melting |

| Density | Approximately 1.6 g/cm³ |

| pH | 6.0 - 8.0 |

Toxicological Studies

A series of toxicological studies have been conducted to evaluate the safety of this compound. These studies include assessments of mutagenicity, carcinogenicity, and reproductive toxicity.

- Mutagenicity : In vitro studies using Escherichia coli cultures showed no mutagenic activity at concentrations up to 0.5 g/100 ml .

- Carcinogenicity : Long-term feeding studies in mice and rats indicated no significant increase in tumor formation associated with this compound consumption . The No Observed Adverse Effect Level (NOAEL) was determined to be 375 mg/kg body weight, with an Acceptable Daily Intake (ADI) established at 0–4 mg/kg body weight for humans .

- Reproductive Toxicity : Studies involving multigenerational reproduction in rats demonstrated no adverse effects on growth or survival rates when administered at various dietary levels .

Anti-inflammatory and Antioxidant Effects

Recent research has suggested that this compound may possess anti-inflammatory and antioxidant properties:

- Anti-inflammatory Activity : Studies indicated that this compound reduced pro-inflammatory cytokines such as IL-2 and TNFα in activated splenocytes, suggesting potential immunomodulatory effects .

- Antioxidant Defense Enhancement : In vitro experiments demonstrated that this compound enhances cellular antioxidant defenses, providing protection against oxidative stress .

Case Study 1: Long-term Exposure in Animal Models

A study evaluated the long-term effects of this compound on mice over a period of two years. Mice were fed diets containing varying concentrations of the dye (0.2% to 1.6%). Results showed no significant differences in body weight gain, organ weights, or hematological parameters compared to control groups .

Case Study 2: Human Exposure Assessment

A comprehensive assessment measured exposure levels of this compound in various food products consumed by children. The study found that average daily intake from processed foods remained well below the established ADI, indicating a low risk for adverse health effects from typical dietary exposure .

Propiedades

IUPAC Name |

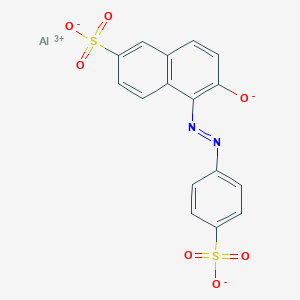

aluminum;6-oxido-5-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O7S2.Al/c19-15-8-1-10-9-13(27(23,24)25)6-7-14(10)16(15)18-17-11-2-4-12(5-3-11)26(20,21)22;/h1-9,19H,(H,20,21,22)(H,23,24,25);/q;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFVVMXXUKCHQFS-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])[O-])S(=O)(=O)[O-].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9AlN2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Water or Solvent Wet Solid | |

| Record name | C.I. Pigment Yellow 104 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

15790-07-5 | |

| Record name | C.I. Food Yellow 3 Aluminum Lake | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015790075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Pigment Yellow 104 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminium, 6-hydroxy-5-[(4-sulfophenyl)azo]-2-naphthalenesulfonic acid complex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.247 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why was Sunset Yellow Lake chosen as a coating material for Aspirin and Azithromycin tablets in the presented research?

A: The research articles focus on the formulation and evaluation of delayed-release tablets, aiming for optimal drug release profiles. While both studies mention using a coating containing Sunset Yellow Lake [, ], they do not explicitly justify its selection. It's important to note that pharmaceutical coating choices involve multiple factors beyond color, such as stability, compatibility with other excipients, and potential impact on drug release. Further research specifically addressing the rationale for Sunset Yellow Lake in these formulations would be beneficial.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.